An In-depth Technical Guide to Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5)
An In-depth Technical Guide to Ethyl 4,4-difluorocyclohexanecarboxylate (CAS 178312-47-5)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of Ethyl 4,4-difluorocyclohexanecarboxylate, a key fluorinated building block in modern organic synthesis and pharmaceutical development. It details the compound's physicochemical properties, experimental protocols for its synthesis and subsequent reactions, safety and handling guidelines, and its significant role as a chemical intermediate.
Core Properties and Specifications
Ethyl 4,4-difluorocyclohexanecarboxylate is a colorless to yellowish liquid organic compound.[1] Its unique structural feature, the gem-difluoro group on a cyclohexane ring, imparts specific electronic properties that are highly valuable in the synthesis of complex molecules.[2] The fluorine atoms significantly enhance the electrophilicity of the C4 carbon, influencing its reactivity.[3]
Table 1: Physicochemical Properties of Ethyl 4,4-difluorocyclohexanecarboxylate
| Property | Value | Source(s) |
| CAS Number | 178312-47-5 | [4][5] |
| Molecular Formula | C₉H₁₄F₂O₂ | [5][6] |
| Molecular Weight | 192.206 g/mol | [5][6] |
| Boiling Point | 84-86 °C at 8 mmHg | [1][5] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [1] |
| Refractive Index | 1.417 | [1] |
| Physical Form | Liquid | |
| Vapor Pressure | 0.28 mmHg at 25°C | [1] |
| InChI Key | HZZDWLBBNSDYQM-UHFFFAOYSA-N | [6] |
Applications in Drug Development and Organic Synthesis
This compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[2] Its most notable application is as a reactant in the preparation of Maraviroc, an antiretroviral drug used in the treatment of HIV.[2][4] Maraviroc functions as a CCR-5 receptor antagonist.[4] The difluoro-substituted cyclohexane moiety is a vital structural component for creating novel therapeutic agents.[2] Its versatile structure also makes it a valuable building block for a wide range of organic synthesis projects beyond pharmaceuticals.[2]
Experimental Protocols
Detailed methodologies for the synthesis of Ethyl 4,4-difluorocyclohexanecarboxylate and its subsequent hydrolysis are outlined below.
This protocol describes the synthesis from Ethyl 4-oxocyclohexanecarboxylate via fluorination with diethylaminosulfur trifluoride (DAST).[3][4]
Materials:
-
Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol)
-
Diethylaminosulfur trifluoride (DAST) (7.7 mL)
-
Carbon tetrachloride (CCl₄) (75 mL)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: A solution of DAST (7.7 mL) in CCl₄ (75 mL) is prepared in a reaction vessel and cooled to 0 °C.[3][4]
-
Addition of Precursor: Ethyl 4-oxocyclohexanecarboxylate (5 g, 29 mmol) is added dropwise to the cooled DAST solution.[3][4]
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 16 hours.[3][4]
-
Quenching: The reaction is carefully quenched by the slow addition of water.[3][4]
-
Workup: The organic phase is separated, washed with water, and dried over anhydrous Na₂SO₄.[3][4]
-
Purification: The crude product is purified by distillation to yield Ethyl 4,4-difluorocyclohexanecarboxylate as a colorless oil (4.2 g, 71% yield).[3][4]
This protocol details the conversion of the ethyl ester to its corresponding carboxylic acid.[3][7]
Materials:
-
Ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g, 2.003 mmol)
-
Tetrahydrofuran (THF) (12 mL)
-
Water (H₂O) (6 mL)
-
Lithium hydroxide monohydrate (0.420 g, 10.02 mmol)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Ethyl 4,4-difluorocyclohexanecarboxylate (0.385 g) is dissolved in THF (12 mL).[3][7]
-
Addition of Reagents: Water (6 mL) is added, followed by lithium hydroxide monohydrate (0.420 g).[3][7]
-
Reaction: The mixture is stirred vigorously at room temperature overnight.[3][7]
-
Workup: The reaction mixture is diluted with EtOAc and the pH is adjusted to 4 with 1 M HCl. The organic and aqueous layers are separated.[3][7]
-
Extraction: The aqueous layer is extracted one additional time with EtOAc.[3][7]
-
Purification: The combined organic phases are washed with brine, dried over MgSO₄, and concentrated to dryness to yield 4,4-difluorocyclohexanecarboxylic acid as a white solid (318 mg, 97% yield).[3][7]
Safety and Handling
Appropriate safety precautions must be observed when handling Ethyl 4,4-difluorocyclohexanecarboxylate.
Table 2: Hazard and Precautionary Information
| Category | Statements | Source(s) |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| General Handling | Avoid contact with skin and eyes.[1] Keep away from open flames, hot surfaces, and sources of ignition.[8] Use in a well-ventilated place.[8] |
Storage:
-
Store in a refrigerator.
-
Keep container tightly closed in a dry and well-ventilated place.[8]
-
Store away from incompatible materials such as oxidizing agents.[8]
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. ETHYL 4,4-DIFLUOROCYCLOHEXANECARBOXYLATE | 178312-47-5 [chemicalbook.com]
- 5. CAS 178312-47-5 | 2223-3-X0 | MDL MFCD03788494 | Ethyl 4,4-difluorocyclohexanecarboxylate | SynQuest Laboratories [synquestlabs.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. 4,4-Difluorocyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
